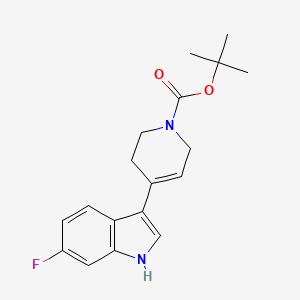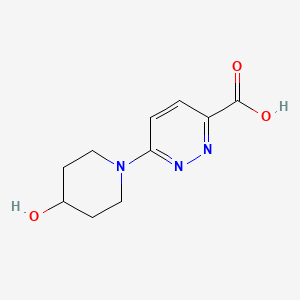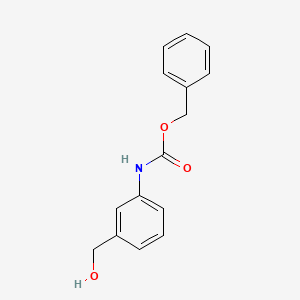
Alcool 3-(Cbz-Amino)benzylique
Vue d'ensemble
Description
3-(Carboxybenzyl-Amino)benzyl alcohol is a chemical compound with the molecular formula C15H15NO3. It is characterized by the presence of a benzyl alcohol group and a carboxybenzyl-protected amino group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Applications De Recherche Scientifique
3-(Carboxybenzyl-Amino)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
Target of Action
The primary target of 3-(Cbz-Amino)benzyl alcohol is the amine functional group in organic compounds . This compound is used as a protecting group for amines in organic synthesis . The role of this compound is to protect the amine functional group from reacting with other reagents during the synthesis process .
Mode of Action
3-(Cbz-Amino)benzyl alcohol interacts with its targets by forming a carbamate linkage with the amine functional group . This linkage protects the amine from reacting with other reagents, allowing for selective reactions to occur elsewhere on the molecule .
Biochemical Pathways
The biochemical pathways affected by 3-(Cbz-Amino)benzyl alcohol are those involved in the synthesis of organic compounds, particularly those containing amine functional groups . The downstream effects include the successful synthesis of complex organic compounds without unwanted side reactions .
Pharmacokinetics
Like other organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of 3-(Cbz-Amino)benzyl alcohol’s action is the protection of the amine functional group, allowing for selective reactions to occur on the organic molecule .
Action Environment
The action, efficacy, and stability of 3-(Cbz-Amino)benzyl alcohol are influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the carbamate linkage it forms with amines is stable under a wide range of conditions, but can be cleaved under specific conditions such as catalytic hydrogenation .
Analyse Biochimique
Biochemical Properties
3-(Cbz-Amino)benzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules through enzymatic processes. One notable interaction involves the enzyme chloroperoxidase from the fungus Caldariomyces fumago, which catalyzes the oxidation of 3-(Cbz-Amino)benzyl alcohol to form Cbz-glycinal . This intermediate can then undergo aldol addition reactions catalyzed by rhamnulose-1-phosphate aldolase, resulting in the formation of Cbz-aminopolyol . These interactions highlight the compound’s utility in multienzymatic one-pot systems, where it serves as a substrate for sequential enzymatic transformations.
Cellular Effects
The effects of 3-(Cbz-Amino)benzyl alcohol on various cell types and cellular processes are of considerable interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the carbamate group in 3-(Cbz-Amino)benzyl alcohol allows it to interact with specific proteins and enzymes, potentially altering their activity and leading to changes in downstream signaling pathways . Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-(Cbz-Amino)benzyl alcohol exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and proteins, which can lead to enzyme inhibition or activation . For example, the interaction of 3-(Cbz-Amino)benzyl alcohol with chloroperoxidase results in the oxidation of the compound, forming reactive intermediates that can participate in further biochemical reactions . Additionally, the compound’s ability to modulate gene expression is likely mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Cbz-Amino)benzyl alcohol over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under mild conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to the formation of byproducts that can influence its long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of 3-(Cbz-Amino)benzyl alcohol have been observed, with changes in cellular responses and metabolic activity noted over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 3-(Cbz-Amino)benzyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity and improved metabolic function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, disruption of cellular processes, and potential toxicity to specific tissues . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
3-(Cbz-Amino)benzyl alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites. One notable pathway involves the oxidation of the compound by chloroperoxidase, leading to the formation of Cbz-glycinal, which can then participate in aldol addition reactions to form Cbz-aminopolyol
Transport and Distribution
The transport and distribution of 3-(Cbz-Amino)benzyl alcohol within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, while its interactions with binding proteins can facilitate its localization to specific cellular compartments . Additionally, the presence of the carbamate group may influence the compound’s binding affinity to certain proteins, affecting its distribution and accumulation within tissues .
Subcellular Localization
The subcellular localization of 3-(Cbz-Amino)benzyl alcohol is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the interaction of 3-(Cbz-Amino)benzyl alcohol with chloroperoxidase may localize the compound to peroxisomes, where the enzyme is typically found . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Carboxybenzyl-Amino)benzyl alcohol can be synthesized through several methods. One common approach involves the protection of the amino group using carboxybenzyl chloride (CbzCl) in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting carboxybenzyl-protected amine is then subjected to reduction using a reducing agent like sodium borohydride to yield 3-(Carboxybenzyl-Amino)benzyl alcohol .
Industrial Production Methods
Industrial production of 3-(Carboxybenzyl-Amino)benzyl alcohol often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Carboxybenzyl-Amino)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxybenzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas, yielding the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Free amine.
Substitution: Substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-Amino benzyl alcohol: Similar protecting group strategy using tert-butoxycarbonyl (Boc) instead of carboxybenzyl.
N-Fmoc-Amino benzyl alcohol: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.
N-Alloc-Amino benzyl alcohol: Uses allyloxycarbonyl (Alloc) as the protecting group.
Uniqueness
3-(Carboxybenzyl-Amino)benzyl alcohol is unique due to its specific use of the carboxybenzyl group, which offers stability under acidic conditions and can be selectively removed through catalytic hydrogenation. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propriétés
IUPAC Name |
benzyl N-[3-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYGVDBUHXSATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


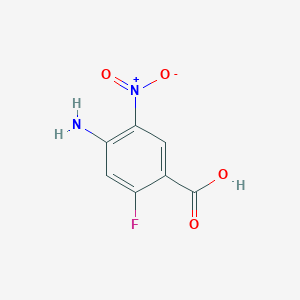
![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)

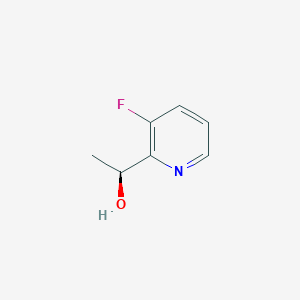
![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)
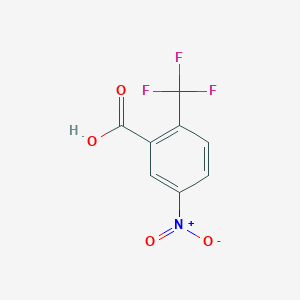

![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)



